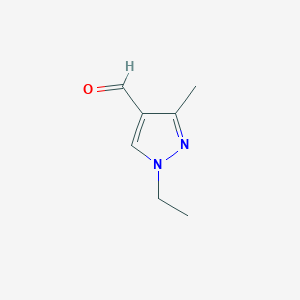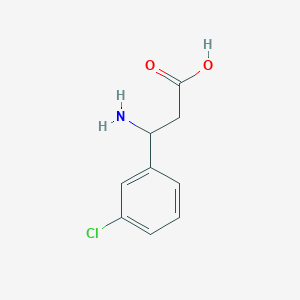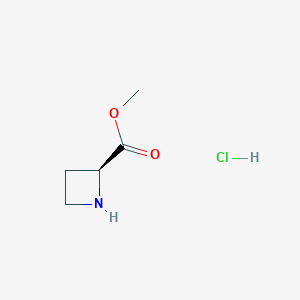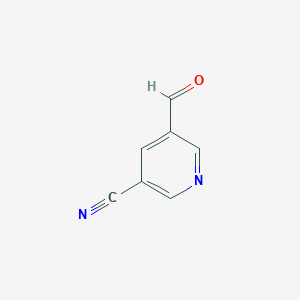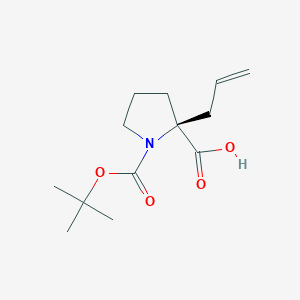
5-Amino-8-Chlorchinolin
Übersicht
Beschreibung
8-Chloroquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 . It is also known by other names such as 5-Amino-8-chloroquinoline . The compound has a molecular weight of 178.62 g/mol .
Molecular Structure Analysis
The InChI code for 8-Chloroquinolin-5-amine isInChI=1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 . The compound has a canonical SMILES representation of C1=CC2=C(C=CC(=C2N=C1)Cl)N . Physical And Chemical Properties Analysis
8-Chloroquinolin-5-amine has a molecular weight of 178.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 38.9 Ų . The compound has a melting point of 154-155℃ .Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
5-Amino-8-Chlorchinolin: wurde als bakteriostatisches Mittel identifiziert, das das Wachstum von Bakterien durch Bindung an die 50S-ribosomale Untereinheit hemmt . Es ist besonders wirksam gegen Bacillus subtilis, Escherichia coli und Staphylococcus aureus bei Konzentrationen von 0,2%, wo es als bakterizides Mittel wirkt .
Pharmazeutische Forschung
Diese Verbindung ist ein Schlüsselgerüst in der Wirkstoffforschung aufgrund ihrer Chinolinstruktur, die ein entscheidendes Element in der medizinischen Chemie darstellt . Seine Derivate werden oft auf ihr therapeutisches Potenzial untersucht, einschließlich antimalaria-, antibakterieller und antimykotischer Aktivität .
Chemische Synthese
In der synthetischen organischen Chemie dient This compound als wichtiger Baustein für den Aufbau komplexerer Chinolinderivate. Diese Derivate werden unter Verwendung klassischer Protokolle wie Gould–Jacob-, Friedländer- und Skraup-Synthesen sowie moderner Methoden unter Verwendung von Übergangsmetallkatalyse synthetisiert .
Biochemische Forschung
Die Wechselwirkung der Verbindung mit ribosomalen Untereinheiten macht sie zu einem interessanten Thema in biochemischen Studien, insbesondere im Verständnis des Mechanismus der Hemmung der Proteinsynthese. Dies kann zu Erkenntnissen über die Entwicklung neuer Antibiotika und die Resistenzmechanismen von Bakterien führen .
Materialwissenschaften
Chinolinderivate, einschließlich This compound, werden auf ihre potenziellen Anwendungen in den Materialwissenschaften untersucht. Sie können aufgrund ihrer einzigartigen photophysikalischen Eigenschaften bei der Entwicklung von organischen lichtemittierenden Dioden (OLEDs) und anderen elektronischen Materialien verwendet werden .
Umweltwissenschaften
Die Erforschung der Umweltauswirkungen von Chinolinverbindungen und deren Derivaten ist entscheidend. This compound kann auf seine Abbaubarkeit, Toxizität und Anreicherung in Ökosystemen untersucht werden, um sichere pharmazeutische und industrielle Anwendungen zu gewährleisten .
Safety and Hazards
The safety information for 8-Chloroquinolin-5-amine indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of 5-Amino-8-chloroquinoline is the 50S ribosomal subunit of bacteria . This compound acts as a bacteriostatic agent, inhibiting the growth of bacteria by binding to this subunit . It has been shown to be bactericidal against B. subtilis, E. coli, and A. aureus at concentrations of 0.2% .
Mode of Action
5-Amino-8-chloroquinoline interacts with its targets by binding to the 50S ribosomal subunit or 16S ribosomal RNA in bacteria . This binding inhibits protein synthesis, thereby preventing the growth of the bacteria . The mechanism of action of 5-Amino-8-chloroquinoline is similar to thioureas .
Biochemical Pathways
It is known that the compound interferes with protein synthesis in bacteria by binding to the 50s ribosomal subunit or 16s ribosomal rna . This disruption of protein synthesis can have downstream effects on various cellular processes, including cell growth and replication.
Pharmacokinetics
Similar compounds like chloroquine are known to undergo n-dealkylation primarily by cyp2c8 and cyp3a4 to n-desethylchloroquine
Result of Action
The primary result of the action of 5-Amino-8-chloroquinoline is the inhibition of bacterial growth. By binding to the 50S ribosomal subunit or 16S ribosomal RNA, it prevents protein synthesis, which is essential for bacterial growth and replication . This results in bacteriostatic activity, and at certain concentrations, it can be bactericidal .
Biochemische Analyse
Biochemical Properties
5-Amino-8-chloroquinoline is known to interact with various biomolecules. It is a bacteriostatic agent that inhibits the growth of bacteria by binding to the 50S ribosomal subunit . This interaction disrupts protein synthesis, thereby inhibiting bacterial growth .
Cellular Effects
The effects of 5-Amino-8-chloroquinoline on cells are primarily related to its antimicrobial activity. It has been shown to be bactericidal against B. subtilis, E. coli, and A. aureus at concentrations of 0.2% . This suggests that 5-Amino-8-chloroquinoline can influence cell function by disrupting bacterial protein synthesis .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-8-chloroquinoline involves binding to the 50S ribosomal subunit in bacteria . This binding inhibits protein synthesis, leading to bacterial growth inhibition .
Eigenschaften
IUPAC Name |
8-chloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHXKRRPLHNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497066 | |
| Record name | 8-Chloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75793-58-7 | |
| Record name | 8-Chloroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-5-quinolinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
